Technical Guide: Anhydro Vinblastine-d3 Characterization and Application
Technical Guide: Anhydro Vinblastine-d3 Characterization and Application
[1][2]
Executive Summary
Anhydrovinblastine-d3 (AVLB-d3) is the stable isotope-labeled analog of 3',4'-anhydrovinblastine, a pivotal bisindole alkaloid.[1][2] While anhydrovinblastine serves as the immediate biosynthetic precursor to the chemotherapeutic agents vinblastine and vincristine, its deuterated form is a critical tool in bioanalysis. It functions primarily as an Internal Standard (IS) in LC-MS/MS workflows, enabling the precise quantification of vinca alkaloids in complex biological matrices by correcting for ionization suppression and recovery variance.[2]
This guide details the physicochemical properties, synthetic derivation, and analytical deployment of AVLB-d3.
Physicochemical Characterization
Structural Identity
Anhydrovinblastine is structurally distinct from vinblastine due to the presence of a double bond at the 3',4' position of the catharanthine moiety (the "upper" half of the dimer). The "d3" designation typically refers to the isotopic substitution of three hydrogen atoms with deuterium on the methyl ester group (
Key Structural Features:
-
Skeleton: Dimeric indole-indoline (Catharanthine coupled with Vindoline).[1][2][3]
-
Unsaturation:
double bond (characteristic of the "anhydro" form).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Isotope Label: Methyl-
ester (typically at position 18' or the vindoline methoxy, depending on the synthesis, but commercially often the methyl ester).[1]
Molecular Data Table[2]
| Property | Anhydrovinblastine (Unlabeled) | Anhydrovinblastine-d3 (Labeled) |
| CAS Number | 38390-45-3 | N/A (Specific to isotope batch) |
| Molecular Formula | ||
| Molecular Weight (Free Base) | 792.96 g/mol | ~795.98 g/mol |
| Exact Mass (Monoisotopic) | 792.41 | 795.43 |
| Salt Form (Common) | Disulfate ( | Disulfate ( |
| MW (Disulfate Salt) | 989.11 g/mol | ~992.13 g/mol |
| Solubility | DMSO, Methanol, Chloroform | DMSO, Methanol |
| Appearance | White to off-white solid | White to off-white solid |
Critical Note: Always verify whether your certificate of analysis refers to the free base or the salt weight when preparing stock solutions. The disulfate salt is significantly heavier.
Synthetic Pathway & Isotopic Labeling[2]
The synthesis of Anhydrovinblastine-d3 follows a biomimetic coupling strategy, utilizing a modified Polonovski reaction or oxidative coupling catalyzed by Fe(III) salts.[1][2][4]
Synthesis Workflow
-
Precursors: The synthesis begins with Catharanthine and Vindoline .[3][5]
-
Coupling: An oxidative coupling (often using ferric chloride or peroxidase enzymes) generates an iminium intermediate.
-
Reduction: Treatment with Sodium Borohydride (
) yields Anhydrovinblastine.[3] -
Labeling: To introduce the deuterium tag, one of the precursors (usually Vindoline or a derivative) is methylated using deuterated methyl iodide (
) or deuterated methanol prior to coupling, or a transesterification is performed on the final product.
Figure 1: Biomimetic synthesis pathway for Anhydrovinblastine-d3 via the coupling of Catharanthine and Vindoline.[1][2][4][6][7]
Analytical Application: LC-MS/MS Protocol
As a Senior Scientist, the primary use case for AVLB-d3 is as an Internal Standard (IS) for the quantification of Vinca alkaloids in plasma or tumor tissue.[2] Its co-elution with the analyte ensures that matrix effects (ion suppression/enhancement) affect both equally, preserving quantitative accuracy.
Sample Preparation (Protein Precipitation)[2]
-
Matrix: Human Plasma (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
IS Spiking: Add
of AVLB-d3 working solution ( in MeOH). -
Precipitation: Add
Acetonitrile (ACN) containing 0.1% Formic Acid.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Vortex/Centrifuge: Vortex 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to autosampler vial.
LC-MS/MS Conditions
-
Column: Phenomenex Kinetex C18 (
) or equivalent.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate:
.
Mass Spectrometry Transitions (MRM)
The detection utilizes Positive Electrospray Ionization (ESI+).[2]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Anhydrovinblastine | 793.4 | 336.2 / 524.3 | 35 |
| Anhydrovinblastine-d3 | 796.4 | 339.2 / 527.3 | 35 |
Note: The product ion at m/z ~336 corresponds to the catharanthine fragment. In the d3 variant, if the label is on the vindoline moiety, the catharanthine fragment mass may remain unchanged, or shift if the fragmentation pathway involves the ester. Always optimize Q3 based on the specific labeling site of your standard.
Figure 2: LC-MS/MS Analytical Workflow utilizing AVLB-d3 for quantitative bioanalysis.
Biological Context & Mechanism[2][5][6][8][9][10][11]
While AVLB-d3 is an analytical tool, understanding the biology of the parent compound is essential for interpreting pharmacokinetic data.[1]
-
Tubulin Binding: Like Vinblastine, Anhydrovinblastine binds to the
-subunit of tubulin at the vinca-binding domain.[1] It inhibits microtubule polymerization, leading to mitotic arrest at metaphase.[1][8][9]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Metabolic Relevance: AVLB is not just a precursor; it can be formed in vivo or present as an impurity in pharmaceutical formulations. Monitoring it distinguishes between the administered drug (Vinblastine) and its biosynthetic intermediates/degradation products.
-
Cytotoxicity: AVLB exhibits potent cytotoxicity, often comparable to Vinblastine, making its accurate quantification vital for toxicity studies.[1]
References
-
PubChem. (2023). 3',4'-Anhydrovinblastine Compound Summary. National Library of Medicine. [Link][2]
-
Zhou, H., et al. (2005).[10] Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry. Phytochemical Analysis. [Link]
-
Boger, D. L., et al. (2002).[1] Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues. Journal of the American Chemical Society.[9] [Link]
-
Van Tellingen, O., et al. (1992).[1] A rapid and sensitive high-performance liquid chromatographic method for the determination of vinblastine in human serum. Journal of Chromatography B. [Link]
Sources
- 1. 3',4'-Anhydrovinblastine | C46H56N4O8 | CID 443324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 38390-45-3: Anhydrovinblastine | CymitQuimica [cymitquimica.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. The radical cation mediated cleavage of catharanthine leading to the vinblastine type alkaloids: implications for total synthesis and drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. droracle.ai [droracle.ai]
- 9. guidechem.com [guidechem.com]
- 10. Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
